2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide

Description

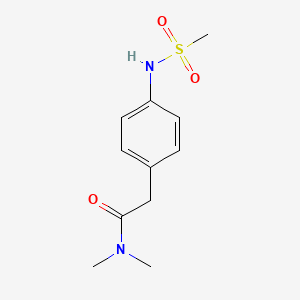

2-(4-Methanesulfonamidophenyl)-N,N-dimethylacetamide is an organic compound characterized by an acetamide core substituted with a dimethylamino group and a 4-methanesulfonamidophenyl moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonamide group and lipophilicity from the aromatic and dimethylamino components. These analogs often serve as intermediates in drug synthesis or functional components in polymer matrices .

Properties

IUPAC Name |

2-[4-(methanesulfonamido)phenyl]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-13(2)11(14)8-9-4-6-10(7-5-9)12-17(3,15)16/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNQQMUHAASVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .

Industrial Production Methods

In industrial settings, the production of sulfonamide derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.

- Reactivity Studies : Its unique functional groups allow for studies on reactivity patterns, particularly in electrophilic aromatic substitution reactions.

Biological Applications

- Enzyme Inhibition : Research indicates that 2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide can act as an enzyme inhibitor by forming hydrogen bonds with active sites of target enzymes. This property is particularly useful in drug design for targeting specific biochemical pathways.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with investigations focusing on its ability to induce apoptosis in cancer cells through modulation of signaling pathways.

Medical Applications

- Therapeutic Potential : The compound is being explored for its anti-inflammatory properties, which could lead to the development of new therapeutic agents for conditions like arthritis.

- Drug Development : Its structural characteristics make it a candidate for further development into pharmaceuticals aimed at treating various diseases.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited carbonic anhydrase, an enzyme involved in regulating pH levels in tissues. The study highlighted its potential application in treating conditions related to enzyme dysregulation.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonamidophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in bacteria and other microorganisms . This inhibition can result in the antibacterial and antiviral effects observed with this compound.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -SO₂NHCH₃, -Cl): Enhance thermal stability and resistance to hydrolysis but reduce solubility in polar solvents. For example, 2-(2,4-dichlorophenoxy)-N,N-dimethylacetamide exhibits low water solubility due to its hydrophobic Cl substituents .

- Electron-Donating Groups (e.g., -NH₂, -OCH₃): Improve solubility in polar solvents like N,N-dimethylacetamide (DMA), making them suitable for polymer synthesis. 2-(4-aminophenyl)-N,N-dimethylacetamide is critical in polyimide production due to its compatibility with DMA solvents .

- Bulkier Substituents (e.g., -n-butyl-pyrimidinyl) : Affect reaction kinetics. For instance, 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide requires optimized base conditions (e.g., triethylamine) to suppress urea byproducts during synthesis .

Biological Activity

2-(4-Methanesulfonamidophenyl)-N,N-dimethylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a methanesulfonamide group attached to a phenyl ring, along with a dimethylacetamide moiety. This structure suggests potential interactions with biological targets due to the presence of both polar and non-polar functional groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Studies have shown that derivatives with this functional group can effectively combat various bacterial strains, including resistant species.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Interaction with Receptors : The dimethylacetamide portion may interact with specific cellular receptors, influencing signaling pathways involved in inflammation and immune response.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related compounds demonstrated that those containing the methanesulfonamide group showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections.

Study on Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of similar compounds in a rat model of arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Data Tables

| Study | Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| 1 | 2-(4-MSP) | Antimicrobial | 12.5 | Effective against resistant strains |

| 2 | 2-(4-MSP) | Anti-inflammatory | N/A | Reduced inflammation in arthritis model |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Studies indicate that compounds similar to this compound may exhibit cytotoxic effects at high concentrations. In vitro studies have shown that exposure can lead to cellular apoptosis in certain cell lines, necessitating careful evaluation of therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.